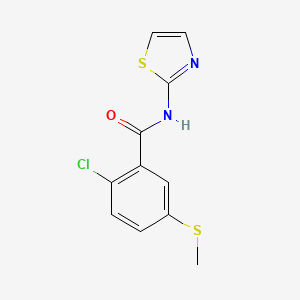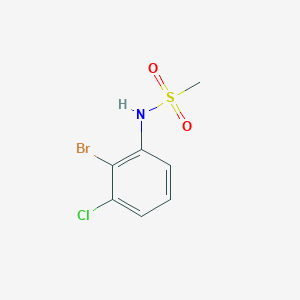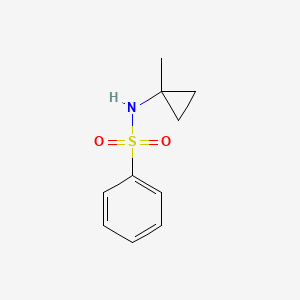![molecular formula C12H16N2O3 B7580740 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid, also known as Leu-aminopeptidase inhibitor, is a chemical compound that is used in scientific research. It is a potent inhibitor of leucine aminopeptidase, an enzyme that is involved in the metabolism of peptides.
Mécanisme D'action
The mechanism of action of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid involves the binding of the compound to the active site of leucine aminopeptidase. This binding prevents the enzyme from cleaving peptides, leading to a decrease in their metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid are primarily related to its inhibition of leucine aminopeptidase. This inhibition has been shown to affect various biological processes, including the immune system and cancer cell growth. Additionally, the compound has been shown to have anti-inflammatory effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid in lab experiments include its potency as an inhibitor of leucine aminopeptidase and its reproducible synthesis method. However, the compound may have off-target effects on other enzymes and may not be suitable for use in certain experimental systems.
Orientations Futures
There are several future directions for research on 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of leucine aminopeptidase. Additionally, the compound could be used in studies to further elucidate the role of the enzyme in cancer and other diseases. Finally, the anti-inflammatory effects of the compound could be explored further for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid involves the reaction of 3-aminophenylacetic acid with 2-methyl-2-nitrosopropane in the presence of a reducing agent. The resulting compound is then treated with hydrochloric acid to form the final product. The synthesis method has been well established in the literature and is reproducible.
Applications De Recherche Scientifique
3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid is primarily used in scientific research as a tool to study the role of leucine aminopeptidase in various biological processes. It has been shown to inhibit the enzyme in vitro and in vivo, leading to a decrease in the metabolism of peptides. This inhibition has been used to study the effects of leucine aminopeptidase on the immune system, as well as its involvement in cancer and other diseases.
Propriétés
IUPAC Name |
3-[[2-(3-aminophenyl)acetyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(12(16)17)7-14-11(15)6-9-3-2-4-10(13)5-9/h2-5,8H,6-7,13H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOAPAXJXULJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)

![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)